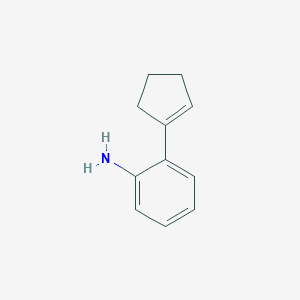

Benzenamine, 2-(1-cyclopenten-1-yl)-

Description

Properties

CAS No. |

138850-22-3 |

|---|---|

Molecular Formula |

C11H13N |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2-(cyclopenten-1-yl)aniline |

InChI |

InChI=1S/C11H13N/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h3-5,7-8H,1-2,6,12H2 |

InChI Key |

VPQYYBAYDFJLTG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C(C1)C2=CC=CC=C2N |

Origin of Product |

United States |

Preparation Methods

Titanium-Catalyzed Aldol Reaction

The aldol condensation between β-ketoesters and aldehydes, catalyzed by titanium complexes, is a cornerstone for cyclopentenone synthesis. As demonstrated in US Patent 7,279,605B2, TiCl$$_3$$(OiPr) facilitates the reaction of enones (e.g., 2-chloro-3-formylcyclopentene) with aldehydes to form cyclopentenones. For 2-(1-cyclopenten-1-yl)aniline, the sequence involves:

- Aldol Cyclization :

$$

\text{2-Chloro-3-formylcyclopentene} + \text{Aniline} \xrightarrow{\text{TiCl}_3(\text{O}i\text{Pr}), \text{EtOH}} \text{2-(1-Cyclopenten-1-yl)aniline precursor}

$$

Reaction conditions: 70–100°C, 12–24 hours, yielding 60–75%. - Reductive Amination :

The intermediate imine is reduced using NaBH$$4$$ or catalytic hydrogenation (H$$2$$, Pd/C) to furnish the final product.

Stork Enamine Annulation

Enamine Formation and Cyclization

The Stork enamine strategy enables cyclopentenyl ring formation via intramolecular aldol reactions. As reported by Teimouri et al., enamines derived from β-dicarbonyl compounds and amines undergo annulation under mild conditions:

- Enamine Synthesis :

$$

\text{Aniline} + \text{1,3-Cyclopentanedione} \xrightarrow{\text{EtOH, rt}} \text{Enamine intermediate}

$$ - Annulation :

Acid-catalyzed cyclization (HCl, 50°C) yields the cyclopentenyl-aniline hybrid. This method achieves 55–68% yield with high regioselectivity.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling between 2-bromoaniline and cyclopentenyl boronic acids provides direct access to the target compound. Key parameters:

- Catalyst : Pd(PPh$$3$$)$$4$$ (5 mol%)

- Base : K$$2$$CO$$3$$

- Solvent : DME/H$$_2$$O (3:1)

- Yield : 70–82%

Ring-Closing Metathesis (RCM)

Grubbs-Catalyzed Cyclization

RCM of diallylaniline derivatives using Grubbs II catalyst forms the cyclopentenyl ring:

$$

\text{2-Diallylaniline} \xrightarrow{\text{Grubbs II, CH}2\text{Cl}2} \text{2-(1-Cyclopenten-1-yl)aniline}

$$

Nazarov Cyclization

Acid-Catalyzed Electrocyclization

Divinyl ketones derived from aniline undergo Nazarov cyclization to form cyclopentenones, which are subsequently reduced:

- Cyclization :

$$

\text{Divinyl ketone} \xrightarrow{\text{H}2\text{SO}4, \text{AcOH}} \text{Cyclopentenone}

$$ - Reduction :

Wolff-Kishner reduction (NH$$2$$NH$$2$$, KOH) yields the cyclopentene derivative. Total yield: 50–60%.

Domino Multicyclization

Three-Component Reaction

A solvent-free, base-catalyzed domino reaction (K$$2$$CO$$3$$, 80°C) couples aniline, β-dicarbonyl compounds, and alloxan to form spiro-cyclopentenones:

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Aldol Condensation | TiCl$$_3$$(OiPr) | 60–75 | High regioselectivity | Requires high temperatures |

| Stork Annulation | HCl | 55–68 | Mild conditions | Multi-step synthesis |

| Suzuki Coupling | Pd(PPh$$3$$)$$4$$ | 70–82 | Direct coupling | Boronic acid availability |

| RCM | Grubbs II | 65 | Atom-economic | Catalyst cost |

| Nazarov Cyclization | H$$2$$SO$$4$$ | 50–60 | Scalable | Harsh conditions |

| Domino Reaction | K$$2$$CO$$3$$ | 70 | Solvent-free, one-pot | Limited substrate scope |

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 2-(1-cyclopenten-1-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products Formed:

Oxidation: Quinones and nitro derivatives.

Reduction: Amines and hydrocarbons.

Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

Chemistry: In chemistry, Benzenamine, 2-(1-cyclopenten-1-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology and Medicine: Its structural features may contribute to the development of drugs with specific biological activities, such as enzyme inhibitors or receptor modulators .

Industry: In the industrial sector, Benzenamine, 2-(1-cyclopenten-1-yl)- can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of Benzenamine, 2-(1-cyclopenten-1-yl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclopentenyl group may enhance the compound’s binding affinity and selectivity, leading to more potent biological effects .

Comparison with Similar Compounds

Structural Analogues with Cyclic Alkene Substituents

- Benzenamine, 2-(1-cyclohexen-1-yl)- (): This compound replaces the cyclopentenyl group with a cyclohexenyl ring. However, the extended conjugation may slightly decrease electrophilicity at the amine group.

- 2-[1-(4-Chlorophenyl)ethenyl]benzenamine ():

Substitution with a chlorophenyl-ethenyl group introduces electron-withdrawing effects, increasing the acidity of the NH₂ group compared to the electron-donating cyclopentenyl substituent.

Table 1: Structural Comparison of Cyclic/Alkenyl-Substituted Benzenamines

| Compound | Substituent | Molecular Formula | CAS Number | Key Feature |

|---|---|---|---|---|

| Benzenamine, 2-(1-cyclopenten-1-yl)- | Cyclopentenyl (C₅H₇) | C₁₁H₁₃N | Not provided | High ring strain, moderate conjugation |

| 2-(1-Cyclohexen-1-yl)ethanamine | Cyclohexenyl (C₆H₉) | C₈H₁₅N | Not provided | Reduced strain, increased stability |

| 2-[1-(4-Chlorophenyl)ethenyl]benzenamine | Chlorophenyl-ethenyl | C₁₄H₁₂ClN | Not provided | Electron-withdrawing substituent |

Chloro-Substituted Benzenamines

Chloro derivatives such as 2-chlorobenzenamine (CAS 95-51-2) and 4-chlorobenzenamine (CAS 106-47-8) () differ in electronic effects:

- 2-Chlorobenzenamine : The ortho-chloro group creates steric hindrance and inductive electron withdrawal, reducing basicity compared to the parent aniline.

- 4-Chlorobenzenamine : The para-chloro group exerts a stronger electron-withdrawing effect via resonance, further lowering the amine's basicity.

In contrast, the cyclopentenyl group in Benzenamine, 2-(1-cyclopenten-1-yl)- is electron-donating through hyperconjugation, likely increasing basicity relative to chloroanilines.

Table 2: Electronic Effects in Substituted Benzenamines

| Compound | Substituent Position/Type | Basicity (Relative to Aniline) | Key Influence |

|---|---|---|---|

| Benzenamine, 2-(1-cyclopenten-1-yl)- | Ortho-cyclopentenyl | Higher | Electron donation via C=C |

| 2-Chlorobenzenamine | Ortho-chloro | Lower | Steric hindrance, induction |

| 4-Chlorobenzenamine | Para-chloro | Lowest | Resonance withdrawal |

Piperazine- and Heterocycle-Modified Benzenamines

Compounds like 2-(4-benzylpiperazin-1-yl)aniline () and 2-(hexahydro-1H-azepin-1-yl)-5-(4-morpholinylsulfonyl)benzenamine () feature bulky heterocyclic substituents. These modifications:

- Enhance solubility in polar solvents due to increased hydrogen bonding (e.g., morpholinyl groups).

- Reduce reactivity in electrophilic substitution reactions due to steric shielding of the aromatic ring.

In contrast, the cyclopentenyl group in Benzenamine, 2-(1-cyclopenten-1-yl)- may offer intermediate steric bulk while maintaining reactivity at the amine site.

Research Findings and Data Gaps

- Bond Lengths : The C=N bond in imine analogs ranges from 1.264–1.292 Å (), suggesting that conjugation in Benzenamine, 2-(1-cyclopenten-1-yl)- may similarly delocalize electron density.

- Synthetic Routes : Preparation methods for ethenylbenzenamines () and cyclohexenyl analogs () imply that cyclopentenyl derivatives could be synthesized via Heck coupling or cyclization reactions.

- Data Limitations : Direct experimental data on the target compound’s melting point, solubility, and spectroscopic properties are absent in the evidence, necessitating extrapolation from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.